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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
gaseous chloromethanol (CH2CIOH). Given the reactive nature and challenging experimental
characterization of this molecule, this guide combines high-quality, critically evaluated data with
a detailed exposition of the computational methodologies required for a complete
thermodynamic description. This document is intended to be a valuable resource for
professionals in research, chemical sciences, and drug development who require accurate
thermodynamic data for modeling and simulation.

Core Thermodynamic Properties

The thermodynamic characterization of a gaseous species is fundamentally based on its
enthalpy of formation, standard molar entropy, and heat capacity. From these properties, the
Gibbs free energy of formation can be derived, which is crucial for predicting the spontaneity of
chemical reactions.

Enthalpy of Formation

The standard enthalpy of formation (AfH°) is a measure of the energy change when one mole
of a compound is formed from its constituent elements in their standard states. For gaseous
chloromethanol, the Active Thermochemical Tables (ATcT) provide a well-established value.[1]

Entropy and Heat Capacity
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The standard molar entropy (S°) is a measure of the molecular disorder or randomness, while
the heat capacity (Cp) quantifies the amount of heat required to raise the temperature of one
mole of the substance by one degree Celsius. Direct experimental values for the entropy and
heat capacity of gaseous chloromethanol are not readily available in the literature. However,
these properties can be accurately determined using computational chemistry methods
coupled with statistical mechanics. This approach relies on the calculation of molecular
properties such as vibrational frequencies and rotational constants.

Table 1: Core Thermodynamic Properties of Gaseous Chloromethanol

Property Symbol Value Units Source
Standard )

Active
Enthalpy of ]

_ AfH° -2175+15 kJ/mol Thermochemical

Formation

Tables[1]
(298.15 K)
Standard Molar Not Requires
Entropy (298.15 S° Experimentally J/(mol-K) Computational
K) Available Estimation
Isobaric Heat Not Requires
Capacity (298.15 Cp Experimentally J/(mol-K) Computational
K) Available Estimation

Standard Gibbs

Not Requires
Free Energy of ) .
] AfG® Experimentally kJ/mol Computational
Formation ) ) i
Available Estimation
(298.15 K)

Note: The values for S°, Cp, and AfG® are not provided due to the lack of readily available,
critically evaluated experimental data. The following sections detail the computational
methodologies for their determination.

Methodology for Determining Thermodynamic
Properties
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In the absence of comprehensive experimental data for chloromethanol, computational
chemistry provides a powerful and reliable alternative for determining its thermodynamic
properties. The general workflow involves quantum mechanical calculations to determine
molecular properties, followed by statistical mechanics to calculate the thermodynamic
functions.

Computational Approach: Ab Initio and Density
Functional Theory (DFT)

Modern computational chemistry employs a range of methods to solve the Schroédinger
equation for a given molecule, yielding its energy and wavefunction. From the wavefunction,
various molecular properties can be derived.

o Geometry Optimization: The first step is to find the lowest energy structure of the
chloromethanol molecule. This is typically done using methods like Mgller-Plesset
perturbation theory (e.g., MP2) or Density Functional Theory (DFT) with a suitable basis set
(e.g., 6-31G(d,p)).[2]

 Vibrational Frequency Analysis: Once the optimized geometry is found, the vibrational
frequencies of the molecule are calculated. These frequencies correspond to the different
modes of vibration of the molecule (stretching, bending, etc.). These calculations are crucial
for determining the vibrational contribution to the thermodynamic properties.[3]

o Rotational Constants: The moments of inertia and rotational constants of the molecule are
also obtained from the optimized geometry. These are used to calculate the rotational
contribution to the thermodynamic properties.

Statistical Mechanics: From Molecular Properties to
Thermodynamics

The thermodynamic properties of an ideal gas can be calculated by considering the
contributions from translational, rotational, vibrational, and electronic degrees of freedom. The
molecular properties obtained from quantum chemical calculations serve as the input for these
statistical mechanics calculations.
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The following diagram illustrates the relationship between the core thermodynamic properties
and the methodologies used for their determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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